molecular formula C11H12FNO3 B1390297 4-(4-Fluoro-phenyl)-morpholine-2-carboxylic acid CAS No. 1171917-22-8

4-(4-Fluoro-phenyl)-morpholine-2-carboxylic acid

Cat. No. B1390297
M. Wt: 225.22 g/mol
InChI Key: VEKGADNVNASXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .


Synthesis Analysis

While specific synthesis methods for “4-(4-Fluoro-phenyl)-morpholine-2-carboxylic acid” are not available, similar compounds like 4-Formylphenylboronic acid are synthesized using various transition metals as catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using single crystal X-ray diffraction techniques . For instance, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, a pyrimidine derivative, has been studied .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 4-Formylphenylboronic acid is used as a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .


Physical And Chemical Properties Analysis

4-Fluorophenylacetic acid has a molecular formula of C8H7FO2 and an average mass of 154.138 Da . It is a white shiny crystalline powder or flakes .

Safety And Hazards

4-Fluorophenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-fluorophenyl)morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-1-3-9(4-2-8)13-5-6-16-10(7-13)11(14)15/h1-4,10H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKGADNVNASXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-phenyl)-morpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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